The synthesis and characterization of N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide have been documented in various research studies, particularly focusing on its synthesis methods and biological activities. Notably, it has been synthesized as part of broader investigations into hydrazone derivatives for potential pharmaceutical applications .
This compound can be classified under:
The synthesis of N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide typically involves the condensation reaction between benzohydrazide and an appropriate aldehyde or ketone containing a hydroxyimino group. The general procedure includes:
The molecular structure of N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide can be represented as follows:
N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide can participate in various chemical reactions due to its functional groups:
The reactivity of the hydroxyimino group makes it a versatile intermediate in organic synthesis, allowing for further derivatization and modification .
The mechanism of action for N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide primarily revolves around its potential biological activities:
In vitro studies have shown that derivatives of benzohydrazides possess significant biological activities, including anticancer and antimicrobial properties, attributed to their ability to interact with cellular targets .
Relevant data from studies indicate that these properties make N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide suitable for various applications in medicinal chemistry .
N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide has several potential applications in scientific research:
Hydrazide-hydrazones exhibit exceptional versatility as enzyme inhibitors due to their ability to mimic transition states and key molecular fragments in enzymatic reactions. The benzimidazole-based hydrazone derivatives demonstrate this principle effectively, where the benzimidazole nucleus acts as a purine bioisostere, enabling competitive inhibition of purine-binding enzymes. These compounds disrupt essential microbial processes by targeting:
Table 1: Enzyme Targets of Bioactive Hydrazide-Hydrazone Derivatives
Enzyme Target | Biological System | Inhibitor Structure | Binding Affinity |
---|---|---|---|
MurA | Bacterial cell wall | 2-Aminothiazole benzohydrazide | -9.0 to -10.0 kcal/mol |
Dihydrofolate reductase | Mammalian/cancer cells | Triazine-benzimidazole hybrids | IC₅₀ = 1.05 μM |
β-Tubulin | Fungal cells | Benzimidazole-1,3,4-oxadiazole conjugates | MIC = 6.25 μg/mL (C.albicans) |
Cyclooxygenase-2 (COX-2) | Mammalian inflammation | N'-(nitrobenzylidene)benzohydrazides | IC₅₀ = 0.34-0.83 μM |
The inhibitory potency can be dramatically enhanced through strategic substitution. For instance, nitro-group containing derivatives exhibit superior antimicrobial effects due to increased electron-withdrawing capacity that enhances binding with catalytic residues in enzyme active sites. Compounds like 4-[(4-methylbenzyl)oxy]-N'-[(thiophen-2-yl)methylidene]benzohydrazide demonstrate how crystal packing and intermolecular hydrogen bonding (N-H···O, C=O···H-N) influence solid-state conformation and potentially affect biological activity through pre-organization of the pharmacophore [5]. Molecular dynamics simulations of benzohydrazide complexes with MurA demonstrate stable binding with an average RMSD of 0.110 nm over 1000-ps simulations, confirming the kinetic stability of these enzyme-inhibitor complexes under near-physiological conditions [3].
The (hydroxyimino)methyl group (–CH=NOH) introduces three critical pharmacological properties: enhanced metal chelation capacity, pH-dependent tautomerism, and improved membrane permeability. This moiety exists in equilibrium between E and Z configurations, with the Z-isomer (syn to carbonyl) predominating in crystalline states, as confirmed by X-ray diffraction studies of 4-[(4-methylbenzyl)oxy]benzohydrazide derivatives. The crystal structures reveal key bond parameters: N1-N2 bond lengths of 1.397-1.420 Å and C=O bonds of 1.236-1.238 Å, indicative of partial double-bond character that influences molecular planarity and electronic distribution [5].
The oxime group (–NOH) serves as a bidentate ligand for transition metals, enabling the inhibition of metalloenzymes and disruption of microbial iron homeostasis. This property is particularly valuable for antibacterial and antifungal applications where iron acquisition is vital for pathogen survival. Additionally, the ionizable OH group (pKa ≈ 6-8) permits pH-responsive behavior, enhancing solubility in physiological environments while maintaining lipophilicity for membrane penetration.
Antimicrobial structure-activity relationship (SAR) studies demonstrate that the positioning and electronic nature of substituents dramatically influence biological activity. Derivatives featuring electron-withdrawing groups (NO₂, F, Cl) at the para-position of the benzohydrazide ring exhibit superior broad-spectrum activity compared to electron-donating analogs. For example, 4-(2-amino-1,3-thiazol-5-yl)-N'-(Z)-(2-nitrophenyl)methylidene benzohydrazide (DT06) displays exceptional potency at 1.8 μg/mL against Pseudomonas aeruginosa with a selectivity index of 61.33, attributed to the nitro group's dual role in enhancing target binding and microbial uptake [3].
Table 2: Biological Activity of (Hydroxyimino)methyl Benzohydrazide Derivatives
Compound | Anti-Gram(+) Activity | Anti-Gram(-) Activity | Antifungal Activity | Notable Features |
---|---|---|---|---|
DT03 (unsubstituted phenyl) | 17 mm (S.mutans) | 19 mm (E.coli) | 16 mm (C.albicans) | Broad-spectrum efficacy |
DT04 (methoxyphenyl) | 18 mm (B.cereus) | Moderate | 17 mm (C.albicans) | Enhanced antifungal activity |
DT06 (o-nitrophenyl) | Moderate | 21 mm (P.aeruginosa) | Significant | IC₅₀ = 50.31 μM; SI = 61.33 |
4c (p-nitrophenyl) | 22 mm inhibition | 24 mm inhibition | 20 mm inhibition | Superior to standards |
The conformational flexibility imparted by the hydrazone linkage allows these molecules to adopt optimal binding conformations with diverse biological targets. Crystal structure superimposition reveals significant torsional flexibility (dihedral angles: 28.5°-66.4°) between the benzohydrazide core and aryl substituents, enabling adaptation to various enzyme active sites [5]. This plasticity, combined with the hydrogen-bonding capability of the oxime group (forming N-H···O and O-H···N interactions), creates a multifunctional scaffold capable of high-affinity interactions with conserved regions of microbial targets.
The medicinal exploration of benzohydrazides originated in the mid-20th century with the discovery that N'-benzylidene-benzohydrazide structures exhibited modest antitubercular activity. Woolley's 1944 identification of benzimidazole as a purine analog sparked interest in related heterocycles, including benzohydrazides [2]. Early synthetic routes relied on condensation reactions between aryl hydrazines and carbonyl compounds, producing primarily symmetrical derivatives with limited pharmacological profiles. The 1980-2000 period witnessed three critical advances: (1) development of asymmetric synthesis techniques enabling precise substituent placement; (2) recognition of the bioisosteric relationship between benzimidazoles and purines; and (3) implementation of computational chemistry for rational design.
The rise of multidrug-resistant (MDR) pathogens in the 21st century drove innovation in benzohydrazide chemistry. Modern derivatives incorporate hybrid pharmacophores combining benzohydrazides with thiazoles, triazoles, oxadiazoles, and benzimidazoles to overcome resistance mechanisms. For example, 2-aminothiazole conjugates like those reported in 2025 exhibit 10-100 fold enhanced activity against MDR strains compared to first-generation compounds, with MIC values as low as 1.8 μg/mL [3]. The introduction of the (hydroxyimino)methyl group represents a strategic response to enzymatic degradation, as the oxime functionality resists hydrolysis by bacterial β-lactamases and esterases.
Table 3: Historical Development of Benzohydrazide Derivatives in Anti-infective Research
Time Period | Synthetic Advancements | Pharmacological Focus | Key Derivatives | Impact |
---|---|---|---|---|
1950-1970 | Simple Schiff base condensations | Antitubercular agents | N'-benzylidenebenzohydrazides | Modest activity (MIC > 50 μg/mL) |
1980-2000 | Asymmetric synthesis; Heterocyclic fusion | Antibacterials & Antifungals | Benzimidazole-benzohydrazide hybrids | Improved spectrum (MIC 10-25 μg/mL) |
2001-2010 | Computational design; QSAR models | MDR pathogen targeting | Nitrofuran-benzohydrazides | Activity against MDR-TB (MIC 3.125 μg/mL) |
2011-Present | Multicomponent reactions; Hybridization | Broad-spectrum anti-infectives | 2-Aminothiazole-(hydroxyimino)methyl conjugates | Sub-μg/mL activity; High SI (>60) |
Current research leverages molecular hybridization strategies exemplified by compounds like 1-((1-(1H-benzo[d]imidazol-2-yl)ethylidene)amino)-6-((3-chlorobenzylidene)amino)-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile, which integrates benzimidazole, aminopyridine, and benzohydrazide motifs for potent antitubercular activity [2]. The synthesis of 4-[(4-methylbenzyl)oxy]benzohydrazide derivatives via regioselective crystallization enables precise control over solid-state arrangement, optimizing supramolecular architectures for enhanced bioavailability [5]. Modern synthetic approaches employ microwave assistance and green chemistry principles to achieve high-yield (70-85%), eco-friendly production of these compounds.
The evolution of antiviral benzohydrazides remains less developed but shows promise. Early studies revealed activity against RNA viruses through inhibition of viral neuraminidase and RNA-dependent RNA polymerase. The (hydroxyimino)methyl group's metal-chelating properties may disrupt zinc-dependent viral proteases, suggesting untapped potential for future coronavirus and flavivirus therapeutics. As resistance mechanisms evolve, benzohydrazide derivatives continue to adapt through rational structure-based design, maintaining their relevance in anti-infective drug discovery.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1